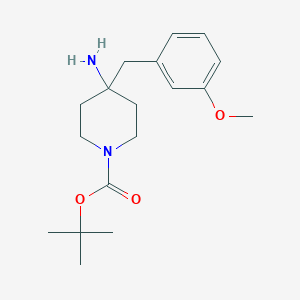

tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-10-8-18(19,9-11-20)13-14-6-5-7-15(12-14)22-4/h5-7,12H,8-11,13,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRFIULBNJUQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

Protection of the Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted side reactions.

Final Deprotection: The final step involves deprotecting the amino group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the piperidine ring or the amino group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacological properties and bioactivity.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in their substituents at the 4-position of the piperidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences in Physicochemical Properties

Biological Activity

tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate (CAS Number: 1707575-93-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and structural data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 306.40 g/mol

CAS Number : 1707575-93-6

IUPAC Name : this compound

The compound features a piperidine ring substituted with an amino group and a methoxybenzyl moiety, which are critical for its biological interactions.

Research indicates that compounds containing piperidine derivatives often interact with various neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) receptors. Modifications in the piperidine structure can significantly influence their binding affinity and efficacy at these receptors. For instance, structural analogs have been shown to enhance chloride currents through GABA receptors, suggesting a potential anxiolytic effect .

Biological Activity

- Neurotransmitter Modulation

-

Anticancer Properties

- Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the piperidine structure have resulted in compounds that demonstrate enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

- Cholinesterase Inhibition

Case Study 1: GABA Receptor Modulation

In a study examining various piperidine derivatives, it was found that certain modifications led to significantly increased potency at GABA receptors. The compound's ability to enhance chloride ion influx was measured using two-electrode voltage-clamp techniques in Xenopus laevis oocytes .

| Compound | EC50 (μM) | Max Current (% GABA enhancement) |

|---|---|---|

| Piperine | 70.8 | 603 |

| tert-butyl derivative | TBD | TBD |

Case Study 2: Anticancer Activity

Research conducted on a series of piperidine derivatives indicated that compounds structurally related to this compound exhibited promising anticancer activities. The study utilized FaDu hypopharyngeal tumor cells to assess cytotoxicity and apoptosis induction.

| Compound | Cytotoxicity (IC50 μM) | Apoptosis Induction (%) |

|---|---|---|

| Bleomycin | X | Y |

| Piperidine Derivative | A | B |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves reacting 4-amino-4-(3-methoxybenzyl)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc protecting group . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification is achieved through recrystallization (e.g., using ethyl acetate/hexane) or column chromatography .

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Base | Monitoring Method | Yield (%) |

|---|---|---|---|---|

| tert-Butyl chloroformate | Dichloromethane | Triethylamine | TLC (Rf = 0.3) | 65–75 |

| tert-Butyl chloroformate | THF | DIPEA | HPLC | 70–80 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the 3-methoxybenzyl substituent (aromatic protons at δ 6.7–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 349.212) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm the carbonyl group of the Boc moiety .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a versatile intermediate in drug discovery:

- Building Block : Used to synthesize analogs targeting central nervous system (CNS) receptors (e.g., σ-1 or opioid receptors) due to its piperidine core .

- Protease Inhibition : The 3-methoxybenzyl group enhances interactions with hydrophobic enzyme pockets, making it a candidate for protease inhibitor development .

Q. How do solubility and stability influence experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation .

- Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent Boc group degradation. Monitor stability via periodic NMR or LC-MS .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%).

- Recrystallization : Optimal solvents include ethyl acetate/hexane (1:3) .

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

Q. Table 2: Optimization Parameters

| Parameter | Baseline | Optimized | Impact on Yield |

|---|---|---|---|

| Temperature | 25°C | 0–5°C | +15% |

| Solvent | DCM | THF | +10% |

| Catalyst | None | DMAP (5 mol%) | +20% |

Q. What strategies identify biological targets and mechanisms of action?

- Methodological Answer :

- Radiolabeled Binding Assays : Use H-labeled analogs to quantify affinity for receptors (e.g., σ-1) .

- Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes in enzyme active sites .

- Kinetic Studies : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates .

Q. How can contradictions in biological activity data among structural analogs be resolved?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-methoxy with 4-fluoro) and compare binding affinities .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

- Cross-Target Screening : Test analogs against unrelated targets to rule out off-target effects .

Q. What computational methods predict reactivity and interaction pathways?

- Methodological Answer :

Q. How to design derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) and assess potency shifts .

- Scaffold Hopping : Replace the piperidine core with morpholine or azetidine to evaluate conformational flexibility .

Q. Table 3: SAR of Key Derivatives

| Derivative | R Group | Target Affinity (IC, nM) |

|---|---|---|

| Parent Compound | 3-OCH | 120 |

| 4-Fluoro Analog | 4-F | 85 |

| 3-NO Analog | 3-NO | 450 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.